cis-6-Phenyl-piperidine-2-carboxylic acid
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Overview
Description
cis-6-Phenyl-piperidine-2-carboxylic acid: is a piperidine derivative with the molecular formula C12H15NO2 and a molecular weight of 205.26 g/mol . Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various biologically active compounds . This compound is characterized by its unique cis-configuration, which influences its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-6-Phenyl-piperidine-2-carboxylic acid typically involves the hydrogenation of functionalized pyridines. This process can be carried out using a rhodium oxide catalyst under mild conditions . The reaction requires a pyridine substrate, a catalyst, and a hydrogen source. The use of a stable, commercially available rhodium compound, such as Rh2O3, has been reported to be effective for the reduction of various unprotected pyridines .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of catalytic hydrogenation techniques, which are scalable and can be optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions: cis-6-Phenyl-piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation techniques with catalysts like rhodium or palladium.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Rhodium or palladium catalysts, hydrogen gas.
Substitution: Nucleophiles such as amines, alcohols, or halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of fully saturated piperidine derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
cis-6-Phenyl-piperidine-2-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of cis-6-Phenyl-piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s piperidine ring structure allows it to bind to various receptors and enzymes, influencing their activity. This binding can result in the modulation of biological processes, such as neurotransmission or enzyme inhibition .
Comparison with Similar Compounds
Pipecolic acid: Another piperidine derivative with similar structural features.
Piperidine-3-carboxamide: A related compound with a carboxamide functional group.
5-(Methoxycarbonyl)piperidine-2-carboxylic acid: A derivative with a methoxycarbonyl group.
Uniqueness: cis-6-Phenyl-piperidine-2-carboxylic acid is unique due to its cis-configuration, which influences its stereochemistry and biological activity. This configuration can result in different binding affinities and selectivities compared to its trans-isomers or other piperidine derivatives .
Properties
Molecular Formula |
C12H15NO2 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
(2R,6S)-6-phenylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C12H15NO2/c14-12(15)11-8-4-7-10(13-11)9-5-2-1-3-6-9/h1-3,5-6,10-11,13H,4,7-8H2,(H,14,15)/t10-,11+/m0/s1 |
InChI Key |
XMXVAHHWCXAWGE-WDEREUQCSA-N |
Isomeric SMILES |
C1C[C@H](N[C@H](C1)C(=O)O)C2=CC=CC=C2 |
Canonical SMILES |
C1CC(NC(C1)C(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
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